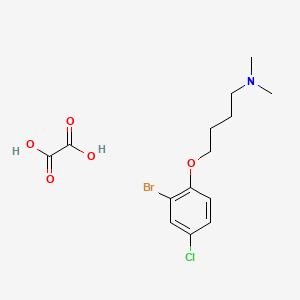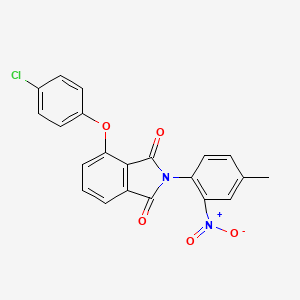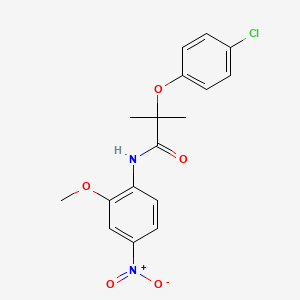
3-(5-methyl-2-propan-2-ylphenoxy)-N-(2-phenylethyl)propan-1-amine;oxalic acid
Overview
Description
3-(5-methyl-2-propan-2-ylphenoxy)-N-(2-phenylethyl)propan-1-amine;oxalic acid is a complex organic compound that may have applications in various fields such as chemistry, biology, and medicine. The compound consists of a phenoxy group, an amine group, and an oxalic acid moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methyl-2-propan-2-ylphenoxy)-N-(2-phenylethyl)propan-1-amine typically involves multiple steps, including the formation of the phenoxy group, the introduction of the amine group, and the final coupling with oxalic acid. Common reagents used in these reactions may include phenols, amines, and oxalic acid derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
3-(5-methyl-2-propan-2-ylphenoxy)-N-(2-phenylethyl)propan-1-amine;oxalic acid may have various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: May be investigated for its pharmacological properties and potential therapeutic uses.
Industry: Could be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-methyl-2-propan-2-ylphenoxy)-N-(2-phenylethyl)propan-1-amine
- 3-(5-methyl-2-propan-2-ylphenoxy)-N-(2-phenylethyl)propan-1-amine hydrochloride
- 3-(5-methyl-2-propan-2-ylphenoxy)-N-(2-phenylethyl)propan-1-amine sulfate
Uniqueness
The presence of the oxalic acid moiety in 3-(5-methyl-2-propan-2-ylphenoxy)-N-(2-phenylethyl)propan-1-amine;oxalic acid may confer unique properties, such as increased solubility or specific interactions with biological targets, distinguishing it from similar compounds.
Properties
IUPAC Name |
3-(5-methyl-2-propan-2-ylphenoxy)-N-(2-phenylethyl)propan-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO.C2H2O4/c1-17(2)20-11-10-18(3)16-21(20)23-15-7-13-22-14-12-19-8-5-4-6-9-19;3-1(4)2(5)6/h4-6,8-11,16-17,22H,7,12-15H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRRQYCRXHNWQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCCNCCC2=CC=CC=C2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(4-Iodophenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4044140.png)
![N-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethyl)-2-butanamine oxalate](/img/structure/B4044148.png)
![1-[2-[2-(3-methylphenoxy)ethoxy]ethyl]-3,4-dihydro-2H-quinoline;oxalic acid](/img/structure/B4044150.png)
![8-[3-(4-Chlorophenyl)sulfanylpropoxy]-2-methylquinoline](/img/structure/B4044152.png)

![methyl 4-[4-(2,6-dimethyl-4-morpholinyl)butoxy]benzoate oxalate](/img/structure/B4044155.png)
![methyl 1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-L-prolinate](/img/structure/B4044169.png)

amine oxalate](/img/structure/B4044178.png)

![N-[3-(3-ethoxyphenoxy)propyl]butan-2-amine;oxalic acid](/img/structure/B4044205.png)
![ethyl 4-{[N-(2-thienylcarbonyl)valyl]amino}benzoate](/img/structure/B4044212.png)
![Methyl 4-[3-(2,6-dimethylmorpholin-4-yl)propoxy]benzoate;oxalic acid](/img/structure/B4044217.png)
![2-methyl-8-[3-(3-methyl-4-nitrophenoxy)propoxy]quinoline](/img/structure/B4044218.png)
